2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted at positions 2, 4, and 5. The 2-position contains a piperazine group linked to a biphenyl-4-carbonyl moiety, the 4-position is a methyl group, and the 6-position is a pyrrolidin-1-yl substituent. This structure is designed to optimize interactions with biological targets, likely involving kinase or receptor binding due to the piperazine and aromatic components .
Properties
IUPAC Name |
[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c1-20-19-24(29-13-5-6-14-29)28-26(27-20)31-17-15-30(16-18-31)25(32)23-11-9-22(10-12-23)21-7-3-2-4-8-21/h2-4,7-12,19H,5-6,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVILSGZYMIVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD).
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. The compound has been shown to exhibit potent inhibitory activity against AChE, with a moderate inhibitory activity against butyrylcholinesterase (BuChE), indicating its selectivity towards AChE.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimidine vs. Thienopyrimidine Derivatives
- Target Compound : Pyrimidine core.
- Analog (): Thieno[2,3-d]pyrimidine core (sulfur-containing fused ring).
Piperazine Substituents
Biphenyl-4-carbonyl vs. Sulfonyl/Aryl Groups
- Target Compound : Biphenyl-4-carbonyl group introduces high lipophilicity and extended aromatic interactions.
- 2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (): Sulfonyl groups enhance solubility but may reduce membrane permeability .
3-Chlorophenyl Methanone Derivative ()
Position 6 Substitutions
Pyrrolidin-1-yl vs. Piperidin-1-yl/Morpholino
- Target Compound : Pyrrolidin-1-yl (5-membered ring) offers moderate basicity and conformational flexibility.
- Analog () : Piperidin-1-yl (6-membered ring) increases basicity (pKa ~11 vs. pyrrolidine’s ~8), influencing solubility and ionizability under physiological conditions .
- GDC-0941 (): Morpholino group at position 4 enhances metabolic stability and kinase selectivity (PI3K IC50 = 3 nM) .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- Target Compound : Predicted to bind P2Y12 receptors or kinases due to structural similarity to ’s PET tracers. However, biphenyl may confer higher lipophilicity, risking off-target effects .
- GDC-0941 (): Demonstrates potent PI3K inhibition (IC50 = 3–75 nM across isoforms) due to morpholino and sulfonyl groups .
Solubility and Bioavailability
- Target Compound : High logP (~4.5 estimated) due to biphenyl; may require formulation optimization for oral bioavailability.
- Analog () : Sulfonyl group reduces logP (~3.2), improving aqueous solubility but requiring active transport for absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
